TAK-448 - 1234319-68-6

TAK-448

Catalog Number: EVT-242857
CAS Number: 1234319-68-6
Molecular Formula: C58H80N16O14
Molecular Weight: 1225.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAK-448 has been used in trials studying the treatment of Prostate Cancer, Low Testosterone, Prostatic Neoplasms, and Hypogonadotropic Hypogonadism.
Overview

TAK-448 is a synthetic analog of kisspeptin, a peptide that plays a crucial role in the regulation of reproductive hormones. It is primarily designed to act as an agonist for the kisspeptin receptor, which is involved in various physiological processes, including the modulation of the hypothalamic-pituitary-gonadal axis. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of hormone-related diseases such as prostate cancer and metabolic disorders like non-alcoholic fatty liver disease.

Source and Classification

TAK-448 is derived from the naturally occurring kisspeptin-54 peptide, which is encoded by the KISS1 gene. The compound has been classified as a nonapeptide, specifically a modified form of kisspeptin that exhibits enhanced stability and potency compared to its natural counterparts. The development of TAK-448 aims to leverage the biological activity of kisspeptins while minimizing their rapid degradation in biological systems.

Synthesis Analysis

The synthesis of TAK-448 involves several key steps that include solid-phase peptide synthesis techniques. The process typically begins with the attachment of amino acids to a resin, followed by sequential coupling reactions to build the peptide chain. After synthesis, the peptide is cleaved from the resin using a trifluoroacetic acid-based cleavage mixture, which allows for purification through reverse-phase high-performance liquid chromatography (RP-HPLC) .

Technical Details

  1. Solid-Phase Peptide Synthesis: The amino acids are added one at a time in a controlled manner, ensuring proper sequence formation.
  2. Cleavage and Purification: Following synthesis, the crude peptide is precipitated using diethyl ether and purified via RP-HPLC to achieve high purity levels necessary for biological testing.
  3. Characterization: The final product's identity and purity are confirmed using mass spectrometry techniques such as matrix-assisted laser desorption/ionization-time of flight mass spectrometry.
Molecular Structure Analysis

The molecular structure of TAK-448 is characterized by its sequence of amino acids that mimic those found in natural kisspeptins. The specific modifications made to enhance its stability and receptor affinity are critical for its function as an agonist.

Structure Data

  • Molecular Formula: C₄₉H₆₁N₁₃O₉S
  • Molecular Weight: Approximately 883.10 g/mol
  • 3D Structure: The three-dimensional conformation can be modeled using computational tools like PEP-FOLD, which predicts secondary structures based on amino acid sequences .
Chemical Reactions Analysis

TAK-448 undergoes various chemical interactions upon administration that facilitate its mechanism of action. These reactions primarily involve binding to the kisspeptin receptor, leading to downstream signaling events.

Technical Details

  1. Binding Affinity: TAK-448 exhibits a high affinity for the kisspeptin receptor (KISS1R), which triggers intracellular signaling pathways.
  2. Receptor Activation: Upon binding, it activates G protein-coupled receptor pathways that influence hormone secretion from the pituitary gland.
Mechanism of Action

TAK-448 functions primarily through its interaction with the kisspeptin receptor, leading to modulation of gonadotropin-releasing hormone release. This process is crucial for regulating reproductive hormone levels.

Process Data

Physical and Chemical Properties Analysis

TAK-448 possesses distinct physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy.

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Enhanced stability compared to natural kisspeptins due to structural modifications.
  • Half-life: Longer half-life in circulation allows for sustained pharmacological effects.
Applications

TAK-448 has been explored for several scientific applications:

  1. Prostate Cancer Treatment: Studies have shown that TAK-448 can reduce tumor growth in models of prostate cancer more effectively than traditional therapies like leuprolide .
  2. Metabolic Disorders: Its potential role in managing conditions such as non-alcoholic fatty liver disease has been investigated due to its effects on lipid metabolism .
  3. Hormonal Regulation: As an investigational agent, it may be useful in treating disorders related to hormonal imbalances by modulating reproductive hormone levels.
Introduction to TAK-448 and Kisspeptin Signaling

Biological Role of Kisspeptin in the Hypothalamic-Pituitary-Gonadal Axis

Kisspeptin, a neuropeptide encoded by the KISS1 gene, serves as the primary endogenous ligand for the G protein-coupled receptor KISS1R (also known as GPR54). This signaling system is a critical gatekeeper of the hypothalamic-pituitary-gonadal (HPG) axis. Upon binding to KISS1R on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus, kisspeptin triggers pulsatile GnRH secretion. This stimulates pituitary release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately driving gonadal production of sex steroids like testosterone (T) in males [2] [5].

The kisspeptin-KISS1R interaction exhibits a unique bidirectional regulatory capacity: Acute administration potently stimulates gonadotropin release, while sustained exposure induces paradoxical downregulation of the HPG axis. This occurs through receptor desensitization and subsequent suppression of GnRH neuronal activity, leading to reduced LH/FSH secretion and profound decreases in gonadal steroids. This physiological paradox provides the foundational rationale for therapeutic applications in hormone-dependent disorders [2] [6].

Rationale for Developing Kisspeptin Analogs in Endocrine and Oncological Research

Native kisspeptin-54 and its bioactive C-terminal fragment (kisspeptin-10, KP-10) suffer from pharmacokinetic limitations, notably rapid enzymatic degradation in plasma, resulting in extremely short in vivo half-lives (minutes). This instability severely restricts their therapeutic utility. Consequently, structurally modified analogs with enhanced metabolic stability and receptor binding affinity were developed to enable robust clinical investigation [3] [5].

TAK-448 emerged as a prime candidate for two key research domains:

  • Oncology (Prostate Cancer): Androgen-sensitive prostate cancer (ASPC) relies on testosterone for growth and survival. Achieving rapid and sustained castration-level testosterone suppression is a cornerstone of treatment. TAK-448’s ability to induce profound, sustained T suppression via HPG axis downregulation offered a novel mechanism distinct from conventional GnRH agonists/antagonists [2] [6].
  • Reproductive Endocrinology: Conditions like central precocious puberty or endometriosis involve pathological HPG axis activation. The potential to suppress gonadotropin pulses via chronic KISS1R agonism presents a targeted endocrine intervention strategy [4] [10].

Table 1: Key Kisspeptin Analogs in Clinical Research

CompoundKey Structural ModificationsPrimary Research FocusStatus
TAK-448 (MVT-602)Nonapeptide with AzaGly, D-Tyr, Hyp, Arg(Me); Enhanced protease resistanceProstate cancer, HypogonadismPhase 2 (Terminated)
Native Kisspeptin-10 (KP-10)Native decapeptide sequence (C-terminal 10-aa)Physiological studiesResearch tool
TAK-683Related investigational analogMetastasis suppressionPreclinical

Structural and Functional Characterization of TAK-448 as a Synthetic Kisspeptin Mimetic

TAK-448 (C₅₈H₈₀N₁₆O₁₄, MW 1225.36 Da) is a rationally designed nonapeptide analog of the minimal bioactive KP-10 sequence. Key structural innovations confer enhanced pharmaceutical properties:

  • AzaGlycine (AzaGly) substitution: Replaces a peptide bond with a hydrazine linkage, conferring significant resistance to proteolytic degradation by endopeptidases [3] [7].
  • D-Amino Acid Incorporation (D-Tyr): Enhances metabolic stability by reducing susceptibility to aminopeptidases.
  • Methylated Arginine (Arg(Me)): Improves receptor interaction and solubility.
  • Hydroxyproline (Hyp): Stabilizes a conformation favoring high-affinity KISS1R binding [3] [8].

TAK-448 functions as a full and potent KISS1R agonist. In vitro receptor binding assays demonstrate high affinity, with an IC₅₀ of 460 pM. Functional assays measuring intracellular calcium mobilization or inositol phosphate accumulation confirm potent receptor activation (EC₅₀ = 632 pM), establishing it as a full agonist comparable in intrinsic efficacy to native kisspeptin [3] [10]. Its pharmacokinetic profile, characterized by rapid absorption (Tₘₐₓ: 0.25-0.5 hours post-SC) and moderate terminal half-life (t₁/₂: 1.4-5.3 hours in humans), enables sustained receptor engagement suitable for chronic administration studies [2] [7]. Crucially, TAK-448 exhibits significantly enhanced plasma stability compared to native kisspeptins, attributable to its engineered modifications, making it viable for sustained-release formulations like depots [5] [7].

Table 2: Preclinical Efficacy of TAK-448 in Prostate Cancer Models

Model SystemTAK-448 RegimenKey Pharmacodynamic EffectsTherapeutic Outcome
Healthy Males (Human Phase 1)Continuous SC infusion (0.1–1 mg/day, 14 days)Initial T surge (48h), then sustained suppression to castration levels (<50 ng/dL) by Day 8Proof-of-mechanism for HPG downregulation
PC Patients (Human Phase 1)SC Depot (12–24 mg)T suppression <20 ng/dL in 80% patients; PSA reduction >50% (24 mg cohort)Antigen response indicating tumor burden reduction
Rat VCaP Xenograft (ASPC)Intermittent SC (0.01–3 mg/kg)Rapid, profound T & DHT suppression; Reduced intra-tumoral androgensSuperior tumor growth suppression vs. leuprolide; Delayed CRPC onset
Rat JDCaP Model (ASPC)SC administrationRapid reduction in plasma PSAValidation of androgen-dependent biomarker suppression

The anti-tumor efficacy of TAK-448 is particularly notable in androgen-sensitive prostate cancer (ASPC) models. In the rat VCaP xenograft model, TAK-448 administration (0.01-3 mg/kg) induced significantly more rapid and profound suppression of plasma testosterone and intra-tumoral dihydrotestosterone (DHT) compared to the GnRH agonist leuprolide (TAP-144). This potent androgen suppression correlated with superior inhibition of tumor growth during both the androgen-sensitive phase and a delayed transition to castration-resistant prostate cancer (CRPC) [5] [6]. Furthermore, evidence suggests TAK-448 may exert direct anti-proliferative effects on certain prostate cancer cell lines (e.g., VCaP cells) independent of its systemic hormonal effects, potentially linked to KISS1R signaling pathways modulating cell proliferation or metastasis suppression – a property originally ascribed to the KISS1 gene [5] [7] [10].

Table 3: Standardized Nomenclature for TAK-448 and Related Compounds

Identifier TypeDesignationSource/Reference
Systematic Name(2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamideIUPAC [7] [9]
Common SynonymsTAK-448; MVT-602; RVT-602; Ac-D-Tyr-D-Hyp-Asn-Thr-Phe-AzaGly-Leu-Arg(Me)-Trp-NH₂Research Literature [3] [8]
CAS Registry1234319-68-6 (free base); 1470374-22-1 (acetate salt)PubChem, BOC Sciences [1] [7]
UNIIF5X2S8T7CV (acetate)NCATS Inxight [9]
DrugBank IDDB11975 (free base); DBSALT002114 (acetate)DrugBank [4]

Properties

CAS Number

1234319-68-6

Product Name

TAK-448

IUPAC Name

(2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide

Molecular Formula

C58H80N16O14

Molecular Weight

1225.4 g/mol

InChI

InChI=1S/C58H80N16O14/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+/m1/s1

InChI Key

MWXWMWSUUYXMRA-GRKBUMBKSA-N

SMILES

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O

Synonyms

MVT-602

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.